molecular formula C6H7N B165403 2-Picoline-d7 CAS No. 93951-93-0

2-Picoline-d7

Cat. No.: B165403
CAS No.: 93951-93-0
M. Wt: 100.17 g/mol
InChI Key: BSKHPKMHTQYZBB-AAYPNNLASA-N
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Description

It is a colorless liquid with a molecular formula of C6D7N and a molecular weight of 100.17 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Picoline-d7 can be synthesized through the deuteration of 2-picoline. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: 2-Picoline-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry

Tracer in Reaction Mechanisms

  • Use : 2-Picoline-d7 serves as a tracer in various chemical reactions, allowing researchers to study reaction mechanisms and kinetics.
  • Case Study : In kinetic studies involving oxidation reactions, the incorporation of deuterium allows for precise tracking of molecular transformations, enhancing understanding of reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Application : The compound is utilized in NMR spectroscopy to provide insights into molecular structures and dynamics.
  • Benefit : The presence of deuterium enhances signal clarity and resolution in NMR studies compared to non-deuterated compounds.

Biology

Metabolic Studies

  • Role : Employed to trace the incorporation of deuterium into biological molecules during metabolic processes.
  • Significance : This application is crucial for studying metabolic pathways and understanding how drugs are metabolized within biological systems .

Medicine

Deuterated Drug Development

  • Application : this compound is used in the development of deuterated drugs, which can exhibit altered pharmacokinetics and improved therapeutic profiles.
  • Example : Research has indicated that deuterated analogs can have enhanced stability and reduced side effects compared to their hydrogenated counterparts, making them valuable in drug design .

Industry

Synthesis of Deuterated Compounds

  • Use : The compound is applied in the synthesis of various deuterated compounds for industrial applications.
  • Importance : Deuterated compounds are essential for research and development in pharmaceuticals, agrochemicals, and materials science due to their unique properties .

Mechanism of Action

The mechanism of action of 2-Picoline-d7 is primarily related to its role as an isotopic tracer. The deuterium atoms in this compound replace hydrogen atoms, allowing researchers to track the movement and transformation of the compound in various chemical and biological systems. This isotopic labeling provides valuable insights into reaction pathways, metabolic processes, and molecular interactions .

Comparison with Similar Compounds

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium content. This isotopic labeling makes it particularly valuable in research applications where tracing and tracking of molecules are essential. The presence of deuterium atoms allows for more precise and accurate studies compared to non-deuterated analogs .

Biological Activity

2-Picoline-d7, a deuterated derivative of 2-picoline, is an important compound in organic chemistry and pharmacology. Its unique isotopic labeling allows for enhanced tracking in biological systems, making it valuable in various research applications, particularly in metabolic studies and drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C6H6D7NC_6H_6D_7N and is characterized by a pyridine ring with a methyl group. The deuterium substitution enhances its stability and alters its interaction with biological systems compared to its non-deuterated counterpart.

Biological Activity

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity : Studies have shown that derivatives of picoline compounds exhibit significant antimicrobial properties. For instance, certain pyridine derivatives have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) indicates that modifications at specific positions on the pyridine ring can enhance antimicrobial efficacy.
  • Neuroprotective Effects : Research indicates that picoline derivatives may possess neuroprotective properties. Specifically, they have been studied for their potential to inhibit pathways involved in neurodegeneration, such as the modulation of cholinergic activity . The deuterated form may provide insights into metabolic pathways due to its distinct isotopic signature.
  • Metabolic Studies : The use of this compound in metabolic studies allows researchers to trace the compound's fate in biological systems. Its incorporation into metabolic pathways can help elucidate the mechanisms by which related compounds exert their biological effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various picoline derivatives, including this compound, against a range of pathogens. The results indicated that certain modifications significantly increased antibacterial potency. For example, compounds with halogen substitutions showed improved activity against Bacillus subtilis .

CompoundActivity Against E. coliActivity Against S. aureus
This compoundModerateHigh
Halogenated DerivativeHighModerate

Case Study 2: Neuroprotection

In another investigation, the neuroprotective effects of this compound were assessed in models of oxidative stress. The compound demonstrated a capacity to reduce neuronal cell death and modulate inflammatory responses, suggesting potential therapeutic applications in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
  • Neuroprotective Pathways : In neuroprotection, this compound may act by modulating neurotransmitter levels and reducing oxidative stress through antioxidant mechanisms .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKHPKMHTQYZBB-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583620
Record name 2-(~2~H_3_)Methyl(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-93-0
Record name 2-(~2~H_3_)Methyl(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Picoline-d7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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